2-Chloro-5-(1,1,2-trifluoroethyl)pyridine
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Overview
Description
2-Chloro-5-(1,1,2-trifluoroethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of a chlorine atom and a trifluoroethyl group attached to a pyridine ring. This compound is known for its high chemical stability and solubility, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,1,2-trifluoroethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride under specific conditions . This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1,1,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
2-Chloro-5-(1,1,2-trifluoroethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Chloro-5-(1,1,2-trifluoroethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
Compared to its analogs, 2-Chloro-5-(1,1,2-trifluoroethyl)pyridine offers unique properties due to the presence of the trifluoroethyl group. This group imparts higher chemical stability and enhanced reactivity, making it a more versatile intermediate in various chemical syntheses .
Properties
CAS No. |
2825011-76-3 |
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Molecular Formula |
C7H5ClF3N |
Molecular Weight |
195.57 g/mol |
IUPAC Name |
2-chloro-5-(1,1,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C7H5ClF3N/c8-6-2-1-5(3-12-6)7(10,11)4-9/h1-3H,4H2 |
InChI Key |
QZNLIXJSLVXTJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(CF)(F)F)Cl |
Origin of Product |
United States |
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